molecular formula C17H21N3O2 B2742943 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide CAS No. 1448033-21-3

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide

Cat. No. B2742943
CAS RN: 1448033-21-3
M. Wt: 299.374
InChI Key: PJFOHHZZIHEDBQ-UHFFFAOYSA-N
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Description

“N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide” is an organic compound. It belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .


Synthesis Analysis

The synthesis of similar compounds often involves cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, the synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine involved the formation of Schiff’s bases .


Molecular Structure Analysis

The molecular formula of this compound is C17H21N3O2. It has a molecular weight of 299.374.


Chemical Reactions Analysis

The compound belongs to the class of organic compounds known as benzamides . Benzamides are organic compounds containing a carboxamido substituent attached to a benzene ring .

Scientific Research Applications

Synthesis and Chemical Transformations

Research on compounds with similar structural motifs to "N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide" has focused on synthetic methodologies for obtaining heterocyclic compounds, which have potential applications in drug development and materials science. For example, the synthesis of furan and pyrazole derivatives has been explored for their analgesic activities and potential as antimicrobial and anticancer agents. These compounds are obtained through various synthetic pathways, including intramolecular cyclization, recyclization under specific conditions, and reactions with different reagents to introduce diverse functional groups (Igidov et al., 2022) (Zaki et al., 2018).

Biological Activities

The exploration of biological activities of these compounds spans antimicrobial, anticancer, and antiprotozoal effects. For instance, novel dicationic imidazo[1,2-a]pyridines have shown significant antiprotozoal activity, indicating their potential as therapeutic agents against protozoal infections (Ismail et al., 2004). Additionally, synthetic cannabinoids related to the pyrazole structure have been investigated for their pharmacological properties, although these studies are closely related to drug abuse research (McLaughlin et al., 2016).

Molecular Characterization and Theoretical Studies

Molecular characterization techniques such as IR, NMR, and X-ray diffraction, alongside density functional theory (DFT) calculations, play a crucial role in understanding the structure-activity relationships of these compounds. For example, a furan-2-carboxamide-bearing thiazole was synthesized and characterized to investigate its antimicrobial activity, showing the importance of structural analysis in assessing biological properties (Cakmak et al., 2022).

Future Directions

Pyrrolopyrazine derivatives, which are similar to the compound , have shown a wide range of biological activities and are considered promising for drug discovery research . Therefore, the synthetic methods and biological activities of these derivatives could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-17(16-6-3-9-22-16)18-11-13-10-15(12-7-8-12)20(19-13)14-4-1-2-5-14/h3,6,9-10,12,14H,1-2,4-5,7-8,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFOHHZZIHEDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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